molecular formula C5H9NO2 B13518520 4-Aminopent-2-enoic acid

4-Aminopent-2-enoic acid

Cat. No.: B13518520
M. Wt: 115.13 g/mol
InChI Key: SCUXCFWYAJSHJI-NSCUHMNNSA-N
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Description

4-Aminopent-2-enoic acid, also known as DL-Allylglycine, is a non-proteinogenic amino acid. It is a derivative of glycine where the hydrogen atom of the amino group is replaced by an allyl group. This compound is known for its role as a glutamate decarboxylase inhibitor, which makes it significant in neurological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminopent-2-enoic acid can be synthesized through several methods. One common method involves the reaction of allyl bromide with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Aminopent-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Aminopent-2-enoic acid has several applications in scientific research:

Mechanism of Action

4-Aminopent-2-enoic acid exerts its effects primarily by inhibiting the enzyme glutamate decarboxylase. This inhibition prevents the conversion of glutamate to gamma-aminobutyric acid (GABA), leading to increased levels of glutamate. The molecular target is the active site of glutamate decarboxylase, where this compound binds and blocks the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

    2-Aminopent-4-enoic acid: Another derivative of glycine with similar inhibitory effects on glutamate decarboxylase.

    4-Aminobut-2-enoic acid: Shares structural similarities but differs in the position of the double bond.

    4-Aminopentanoic acid: Lacks the double bond present in 4-Aminopent-2-enoic acid

Uniqueness

This compound is unique due to its specific inhibitory action on glutamate decarboxylase and its ability to induce convulsant activity, making it valuable in epilepsy research .

Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

(E)-4-aminopent-2-enoic acid

InChI

InChI=1S/C5H9NO2/c1-4(6)2-3-5(7)8/h2-4H,6H2,1H3,(H,7,8)/b3-2+

InChI Key

SCUXCFWYAJSHJI-NSCUHMNNSA-N

Isomeric SMILES

CC(/C=C/C(=O)O)N

Canonical SMILES

CC(C=CC(=O)O)N

Origin of Product

United States

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